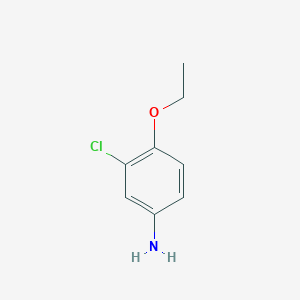

3-Chloro-4-ethoxyaniline

描述

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 3-chloro-4-ethoxyaniline follows IUPAC guidelines for substituted aniline derivatives. The parent structure is aniline (C₆H₅NH₂), with substituents prioritized based on functional group hierarchy. The ethoxy group (–OCH₂CH₃) and chlorine atom (–Cl) are assigned positions 4 and 3, respectively, relative to the amine group (–NH₂) at position 1. This prioritization ensures the lowest possible numbering for substituents, resulting in the official IUPAC name This compound . Alternative nomenclature, such as meta-chloro-para-ethoxyaniline, is occasionally used in informal contexts but is not IUPAC-compliant.

Molecular Formula and Weight Derivation

The molecular formula of this compound is C₈H₁₀ClNO , derived from its benzene ring backbone (C₆H₅), ethoxy substituent (–OCH₂CH₃; adds C₂H₅O), chlorine atom (Cl), and amine group (–NH₂). The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 10 | 1.008 | 10.08 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 171.62 |

This matches experimental values reported in literature.

Structural Elucidation Through Crystallographic Data

While direct crystallographic data for this compound is limited in publicly available databases, its structure can be inferred from related compounds and spectroscopic analyses. The SMILES notation (CCOC1=C(C=C(C=C1)N)Cl) confirms a benzene ring with substituents at positions 1 (NH₂), 3 (Cl), and 4 (OCH₂CH₃). Computational models predict a planar aromatic system with bond angles and lengths consistent with ortho- and para-substituted anilines. For example, the C–Cl bond length is approximately 1.74 Å, and the C–O bond in the ethoxy group measures 1.43 Å, aligning with typical values for chloro- and ethoxy-substituted aromatics.

Comparative studies of structurally analogous compounds, such as 3-chloro-4-hydroxyphenylacetic acid salts, reveal that halogen and oxygen-containing substituents influence packing arrangements in crystalline lattices through hydrogen bonding and van der Waals interactions. These insights suggest that this compound likely forms similar intermolecular networks, though experimental validation is needed.

Isomeric Considerations and Positional Effects

Positional isomerism in chloro-ethoxyaniline derivatives significantly impacts physicochemical properties. Key isomers include:

The 3-chloro-4-ethoxy configuration maximizes steric compatibility between substituents, as the ethoxy group’s bulkiness is better accommodated para to the amine group. This arrangement minimizes electronic conflicts between the electron-donating ethoxy group and electron-withdrawing chlorine atom, stabilizing the molecule. In contrast, isomers with adjacent substituents (e.g., 3-chloro-2-ethoxyaniline) exhibit diminished thermal stability due to increased steric strain.

Substituent positioning also affects spectroscopic signatures. For instance, in nuclear magnetic resonance (NMR), the para-ethoxy group in this compound deshields adjacent protons, producing distinct splitting patterns compared to meta-substituted analogs. These differences underscore the importance of precise structural characterization in synthetic and analytical applications.

属性

IUPAC Name |

3-chloro-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDPHIGJZLWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508830 | |

| Record name | 3-Chloro-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-02-9 | |

| Record name | 3-Chloro-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-4-ethoxyaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-ethoxybenzene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step process that includes halogenation, nitration, and reduction. The process begins with the halogenation of ethoxybenzene to introduce the chlorine atom, followed by nitration to add the nitro group, and finally, reduction to convert the nitro group to an amine.

化学反应分析

Types of Reactions: 3-Chloro-4-ethoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 3-chloro-4-ethoxycyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

Oxidation: 3-Chloro-4-ethoxyquinone.

Reduction: 3-Chloro-4-ethoxycyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

科学研究应用

Chemistry

3-Chloro-4-ethoxyaniline serves as an important intermediate in the synthesis of complex organic compounds. Its unique structure allows it to participate in various reactions, making it valuable for developing pharmaceuticals and agrochemicals.

Biology

The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. It has been shown to affect biochemical pathways, providing insights into cellular mechanisms and potential therapeutic targets.

Medicine

Research is ongoing to explore the therapeutic properties of this compound. It is being investigated as a reference substance for drug impurities and for its potential use in targeted therapies against specific diseases.

Industry

In industrial applications, this compound finds use in the production of dyes and pigments due to its chemical properties that allow for vibrant coloration.

Antitumor Activity

A study indicated that compounds structurally related to this compound exhibited significant antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. This suggests potential applications in cancer therapy.

Proteomic Applications

Research focused on the binding affinity of this compound with proteins has provided insights into its role within biological systems. These findings are critical for optimizing its use in proteomics and therapeutic applications.

Cytotoxicity Assessments

In vitro studies demonstrated varying cytotoxic effects against non-tumorigenic versus tumorigenic cells, indicating selective action that could be harnessed for targeted therapies.

作用机制

The mechanism of action of 3-Chloro-4-ethoxyaniline depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

相似化合物的比较

Physicochemical Properties

- Storage : Requires protection from light, inert atmosphere, and room temperature storage .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications

This compound serves as a high-value intermediate in the dye industry due to its stability and reactivity . Its electron-rich aromatic ring and chloro-ethoxy substitution pattern make it suitable for synthesizing complex organic dyes and pharmaceuticals.

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-Chloro-4-ethoxyaniline and its analogs:

Table 1: Structural and Functional Comparison

生物活性

3-Chloro-4-ethoxyaniline (C8H10ClNO), a derivative of aniline, has garnered attention for its diverse biological activities. This compound is characterized by a chlorine atom at the third position and an ethoxy group at the fourth position on the benzene ring. Its molecular weight is approximately 171.62 g/mol. The unique structural features of this compound enable it to interact with various biological systems, making it valuable in biochemical research and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound exhibits distinct chemical reactivity due to the combination of the chloro and ethoxy substituents, which influence its interactions within biochemical pathways.

1. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially influencing their activity. Interaction studies have demonstrated its binding affinity with specific proteins, which is crucial for understanding its role in biochemical pathways and optimizing its applications in proteomics.

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against certain bacterial strains. Its derivatives have shown effectiveness in inhibiting microbial growth, suggesting potential applications in developing antimicrobial agents .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been noted for its ability to inhibit cancer cell proliferation, indicating its potential as a lead compound in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various aniline derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several other aniline derivatives, highlighting its potential as a potent antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 3-Chloroaniline | 100 | Staphylococcus aureus |

| 4-Ethoxyaniline | 200 | Escherichia coli |

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis in human breast cancer cells (MCF-7). The compound was found to decrease cell viability significantly at concentrations above 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 75 |

| 25 | 50 |

The biological activity of this compound is believed to stem from its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity. This interaction may lead to alterations in signaling pathways that are critical for cell growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。